1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one
Overview
Description
1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is a synthetic organic compound belonging to the class of chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-6-one core with an oxopropoxy substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one typically involves the following steps:
Starting Material: The synthesis begins with biphenyl-2-carboxylic acid.
Formation of Chromen-6-one: The intermediate product is then subjected to a cyclization reaction to form the chromen-6-one core.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The oxopropoxy group can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Potassium peroxydisulfate, silver nitrate, and acetonitrile.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Iodomethane and potassium hydroxide in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromen-6-one compounds .
Scientific Research Applications
1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one involves its interaction with specific molecular targets and pathways:
Phosphodiesterase II Inhibition: The compound inhibits phosphodiesterase II, leading to increased levels of cyclic AMP and cyclic GMP, which play crucial roles in cellular signaling.
Antioxidant Activity: The compound’s structure allows it to scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effects: By modulating inflammatory pathways, the compound can reduce inflammation and associated symptoms.
Comparison with Similar Compounds
1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one can be compared with other chromen-6-one derivatives:
Psoralen: A furocoumarin with photosensitizing properties used in the treatment of skin disorders.
Allopsoralen: Another furocoumarin with similar properties to psoralen but with a different structural arrangement.
Ellagic Acid Derivatives: Hydroxylated chromen-6-one derivatives known for their neuroprotective and antioxidant activities.
These comparisons highlight the unique properties of this compound, particularly its potential as a phosphodiesterase II inhibitor and its diverse biological activities.
Properties
IUPAC Name |
1-(2-oxopropoxy)-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(21)11-23-18-8-4-7-15-14(18)9-10-16-13-5-2-3-6-17(13)20(22)24-19(15)16/h4,7-10H,2-3,5-6,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIGXAOLPMZXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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